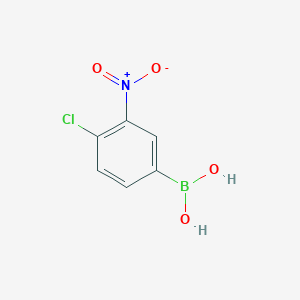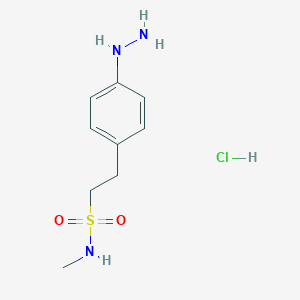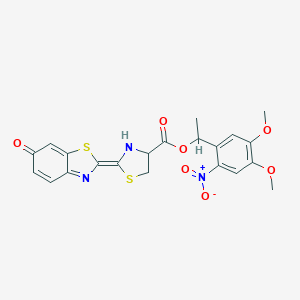
3-Phenylpropionitrile
Overview
Description
It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry . The compound is characterized by its aromatic ring and nitrile functional group, making it a versatile building block in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that nitrile compounds like 3-phenylpropionitrile often participate in nucleophilic addition reactions . These reactions allow for the introduction of functional groups and modification of chemical properties, making this compound a valuable building block in the construction of diverse molecular scaffolds .
Mode of Action
This compound’s mode of action involves participating in nucleophilic addition reactions . This interaction allows for the introduction of functional groups and the modification of chemical properties, enabling the exploration of new chemical entities and the synthesis of complex organic molecules .
Biochemical Pathways
It’s known that nitrile compounds can play a role in the biosynthesis of various organic compounds . For instance, this compound was used to study the free enzyme activity of nitrilase AtNIT1 , suggesting its potential involvement in enzymatic reactions.
Pharmacokinetics
As a small molecule with a molecular weight of 13117 , it’s likely to have good bioavailability
Result of Action
One study has shown that this compound can affect the growth and survival of the woodlouse porcellio scaber , indicating that it may have biological activity.
Action Environment
Like many chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpropionitrile can be synthesized through several methods. One common approach involves the hydrogenation of cinnamaldehyde using a palladium catalyst. The reaction is typically carried out in the presence of hydrogen gas at room temperature and atmospheric pressure . Another method involves the reaction of benzyl cyanide with ethylene oxide under basic conditions to yield hydrocinnamonitrile .
Industrial Production Methods
In industrial settings, hydrocinnamonitrile is often produced via the catalytic hydrogenation of cinnamaldehyde. This process utilizes a palladium catalyst supported on aluminum oxyhydroxide, which allows for high selectivity and efficiency . The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropionitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-phenylpropanoic acid.
Reduction: 3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenylpropionitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with analgesic and anti-inflammatory properties.
Industry: It is employed in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
3-Phenylpropionitrile can be compared with other similar compounds such as:
Benzyl cyanide: Similar in structure but lacks the additional carbon in the side chain.
Phenylacetonitrile: Also similar but with a different arrangement of the nitrile group.
Cinnamaldehyde: The aldehyde precursor used in the synthesis of hydrocinnamonitrile.
This compound is unique due to its specific combination of an aromatic ring and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWYXSKEHUQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060949 | |
| Record name | Benzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
261.00 °C. @ 760.00 mm Hg | |
| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
645-59-0 | |
| Record name | Benzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Y1JYN13Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1 °C | |
| Record name | Benzenepropanenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-phenylpropanenitrile?
A1: 3-Phenylpropanenitrile has a molecular formula of C9H9N and a molecular weight of 131.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3-phenylpropanenitrile?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. []
- Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile compounds based on their mass-to-charge ratios. [, , , ]
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Separates and identifies compounds in liquid samples based on their mass-to-charge ratios. []
Q3: How can 3-phenylpropanenitrile be synthesized?
A3: Various synthetic routes exist, including:
- Dehydration of 3-phenylpropionaldoxime: This method utilizes the enzyme phenylacetaldoxime dehydratase and can achieve high yields. []
- Reduction of α-phenylsulfonyl cinnamonitriles: Treatment with samarium iodide (SmI2) in a methanol/tetrahydrofuran (THF) system leads to the formation of hydrocinnamonitriles. []
- Reaction of nitriles with phosgene: Reacting specific nitriles, such as 3-chloropropionitrile, with phosgene in the presence of hydrogen chloride can yield α-chloro-α,β-unsaturated isocyanates, which can be further converted to 3-phenylpropanenitrile. []
- Nucleophilic acylation of 2-bromoacetonitrile with benzaldehyde: This one-pot synthesis utilizes N-heterocyclic carbene (NHC) catalysis and DBU as a base to achieve high yields at ambient temperatures. []
Q4: What are some notable reactions that 3-phenylpropanenitrile can undergo?
A4:
- Hydrolysis: 3-Phenylpropanenitrile can be hydrolyzed to 3-phenylpropionic acid, catalyzed by enzymes like nitrilase. []
- Michael Addition: 3-Phenylpropanenitrile can act as a Michael donor in reactions with linear conjugated enynones, leading to polyfunctional δ-diketones. []
Q5: Can 3-phenylpropanenitrile act as a ligand in catalytic systems?
A: Yes, research shows that palladium on calcium carbonate (Pd/CaCO3) combined with 3-phenylpropanenitrile can act as a selective catalytic system for aqueous Heck coupling and hydroarylation reactions. [] The presence of 3-phenylpropanenitrile can influence both stereo- and chemoselectivity.
Q6: What is unusual about the hydroarylation of acrylonitrile using the Pd/CaCO3/3-phenylpropanenitrile catalytic system?
A: This system facilitates the formation of 3-phenylpropionitrile derivatives without requiring the typical hydride donors usually needed for hydroarylation reactions. []
Q7: Does 3-phenylpropanenitrile exhibit any biological activity?
A: Yes, it has been identified as a germination stimulant for the parasitic plant Phelipanche ramosa. This activity is attributed to its origin from the glucosinolate pathway in plants like Brassica napus. []
Q8: Are there other biologically active compounds related to 3-phenylpropanenitrile?
A: Yes, 3-phenylpropanenitrile is a glucosinolate degradation product. Other related compounds, like isothiocyanates (ITCs), also display biological activity, particularly antifungal properties. Research indicates synergistic antifungal effects between 3-phenylpropanenitrile and 2-phenylethyl isothiocyanate (PEITC) against various fungal strains. []
Q9: Have computational methods been applied to study 3-phenylpropanenitrile?
A: Yes, density functional theory (DFT) calculations have been used to investigate the adsorption interactions of imine intermediates, derived from 3-phenylpropanenitrile hydrogenation, on palladium catalysts. [] These calculations help explain the observed selectivity differences in the formation of primary amines during hydrogenation reactions.
Q10: Have conformational studies been performed on 3-phenylpropanenitrile?
A: Yes, a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and strong field coherence breaking (SFCB) techniques has been employed to study the conformational landscape of 3-phenylpropanenitrile in a supersonic jet expansion. [] These studies revealed the presence of both anti and gauche conformers and provided insights into their relative abundances and structural parameters.
Q11: Are there studies on improving the stability or delivery of 3-phenylpropanenitrile?
A: While the provided research doesn't directly address formulation strategies for 3-phenylpropanenitrile, it highlights its use in miniemulsion polymerization of n-butyl methacrylate. [] This suggests potential applications in polymer chemistry where controlled release or specific material properties are desired.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)



![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
